molecular formula C13H18O3 B13879839 2-(Oxan-2-yloxy)-2-phenylethanol

2-(Oxan-2-yloxy)-2-phenylethanol

Cat. No.: B13879839
M. Wt: 222.28 g/mol
InChI Key: BCDVRNCZMZEOBT-UHFFFAOYSA-N
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Description

2-(Oxan-2-yloxy)-2-phenylethanol is a substituted derivative of 2-phenylethanol, where an oxane (tetrahydropyran) ring is attached via an ether linkage to the ethanol moiety. These analogs exhibit diverse physicochemical properties, biological activities, and industrial applications, providing a framework for inferring the behavior of this compound .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(oxan-2-yloxy)-2-phenylethanol

InChI

InChI=1S/C13H18O3/c14-10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-3,6-7,12-14H,4-5,8-10H2

InChI Key

BCDVRNCZMZEOBT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yloxy)-2-phenylethanol typically involves the reaction of phenylethanol with oxirane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of bases like sodium hydroxide to promote the opening of the oxirane ring and subsequent formation of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yloxy)-2-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylethanol derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Oxan-2-yloxy)-2-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yloxy)-2-phenylethanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The oxane group in 2-(Oxan-2-yloxy)-2-phenylethanol likely enhances its polarity and stability compared to simpler 2-phenylethanol derivatives. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Physical State Melting Point (°C) Boiling Point (°C) Key Structural Feature Reference
2-Phenylethanol C₈H₁₀O Liquid -27 219 Base structure
2-(1H-Indol-3-yl)-2-phenylethanol C₁₆H₁₅NO Purple solid 128–130 N/A Indole substitution
2-(2-Nitrophenylamino)-2-phenylethanol C₁₄H₁₄N₂O₃ Yellow oil N/A N/A Nitro group and amino linkage
2-Ethoxy-1-phenylethanol C₁₀H₁₄O₂ Liquid N/A N/A Ethoxy substitution
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol C₁₁H₁₄O₃ Solid/Liquid N/A N/A Epoxide-containing side chain

Key Observations :

  • Solid vs. Liquid State: Indole-substituted derivatives (e.g., 2-(1H-Indol-3-yl)-2-phenylethanol) tend to form solids due to increased molecular rigidity and π-π stacking , whereas nitro or ethoxy derivatives remain oils or liquids .
  • Thermal Stability: The oxane ring in this compound may improve thermal stability compared to 2-phenylethanol, analogous to how epoxide groups enhance stability in related compounds .
Antimicrobial Activity

2-Phenylethanol derivatives exhibit bacteriostatic properties by disrupting microbial membranes. For example:

  • 2-Phenylethanol: Inhibits bacteria (MIC: 0.3–2.4 g/L) and fungi via membrane intercalation .
  • Phenyllactic Acid : Shows enhanced antifungal activity due to its carboxyl group .
  • Nitro-Substituted Derivatives : Increased polarity may improve binding to bacterial cell walls .
Flavor and Fragrance Industry
  • 2-Phenylethanol: A key rose-like aroma compound in perfumes and foods .
  • Indole Derivatives : Contribute to complex floral scents but may introduce bitterness .
  • Ethoxy Derivatives : Used as stabilizers in cosmetic formulations .

Potential for this compound: The oxane ring might modulate volatility and scent profile, making it suitable for long-lasting fragrances .

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